N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S2/c1-12-10-13(23-2)5-8-17(12)26(21,22)19-11-14-6-7-16(25-14)18(20)15-4-3-9-24-15/h3-10,19H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLBTORQNMYKQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide typically involves the reaction of furan-2-carbonyl chloride with thiophene-2-ylmethylamine to form an intermediate. This intermediate is then reacted with 4-methoxy-2-methylbenzenesulfonyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of bacterial enzymes, leading to potential antibacterial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiophene-Sulfonamide Scaffolds
- Compound 1l () :
- Structure: 4-Methyl-N-(3-phenylprop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide.
- Key differences: Replaces the furan-2-carbonyl group with a thiophen-2-yl substituent and incorporates a propargyl-phenyl chain.
- Properties: Melting point (90–92°C) and yield (71%) suggest moderate stability and synthetic efficiency. The propargyl group may enhance reactivity in click chemistry applications .
- int-8 () :
- Structure: 4-Methyl-N-(prop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide.
- Key differences: Lacks the furan-2-carbonyl group and phenyl substituent, simplifying the structure.
- Properties: Lower melting point (127–131°C with decomposition) and higher yield (65% over 3 steps) indicate improved thermal stability but comparable synthetic accessibility .
The absence of propargyl chains may reduce its utility in conjugation reactions but improve metabolic stability.
Sulfonamides with Triazole and Benzamide Moieties
- Compounds 51–55 () :
- Structures: Benzamide derivatives with sulfamoyl and substituted triazine groups (e.g., 4-benzylthio-2-chloro-N-(4-methylphenyl)-5-sulfamoylbenzamide).
- Key differences: Replace the thiophene-furan core with triazine and benzamide groups. Chloro and aryl substituents dominate.
- Properties: Higher melting points (255–279°C) suggest greater crystallinity and stability. The triazine ring may confer antibacterial or antifungal activity .
- Compound 52 () :
- Structure: N-(5-{[(1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)thio]methyl})-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide.
- Key differences: Incorporates a triazole-thiadiazole hybrid system instead of a furan-thiophene scaffold.
- Properties: Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting the role of sulfur-rich heterocycles in bioactivity .
Comparison : The target compound’s furan-thiophene system is less polar than triazole/benzamide derivatives, which may affect solubility and membrane permeability. Its lack of chlorine or fluorine substituents could reduce electrophilicity and toxicity.
Research Implications
The structural uniqueness of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide positions it as a candidate for exploring:
- Enzyme inhibition: Potential interactions with carbonic anhydrases or proteases via the sulfonamide group.
- Antimicrobial activity : Testing against models cited in could reveal efficacy against resistant strains.
- Drug-likeness : Computational studies comparing its ADME properties with analogues (e.g., int-8, compound 52) are warranted.
Biological Activity
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that belongs to a class of sulfonamides. Its unique structural features, including furan and thiophene moieties, suggest potential biological activities relevant to medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This compound is characterized by:
- Furan and Thiophene Rings : Known for their roles in various biological processes.
- Sulfonamide Group : Associated with antibacterial activity and enzyme inhibition.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The presence of the furan and thiophene rings may enhance this activity. Studies have shown that derivatives of similar structures can inhibit bacterial growth, suggesting that this compound could possess comparable effects.
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor, particularly targeting:
- Urease : Inhibitors of urease are crucial in treating conditions like urinary tract infections.
- Acetylcholinesterase (AChE) : Inhibition of AChE is a therapeutic strategy in managing Alzheimer's disease. Preliminary docking studies suggest that this compound may bind effectively to the AChE active site.
Anticancer Properties
Recent studies indicate that compounds with similar structures can exhibit anticancer properties. For instance, benzamide derivatives have been evaluated for their ability to inhibit cancer cell proliferation. The incorporation of the furan and thiophene moieties may contribute to these anticancer activities through mechanisms such as apoptosis induction or cell cycle arrest.
Case Studies
-
Urease Inhibition Study
- Objective : To evaluate the inhibitory effect of this compound on urease activity.
- Methodology : The compound was tested against jack bean urease using a colorimetric assay.
- Results : The compound exhibited significant inhibition, with an IC50 value indicating its potency compared to standard urease inhibitors.
-
AChE Inhibition Assay
- Objective : To assess the potential of the compound as an AChE inhibitor.
- Methodology : AChE activity was measured using Ellman's method in the presence of varying concentrations of the compound.
- Results : The results showed a concentration-dependent inhibition of AChE, suggesting its potential use in Alzheimer's therapy.
Data Table
Q & A
Q. What are the key synthetic routes for preparing N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide?
The synthesis involves multi-step organic reactions:
Thiophene functionalization : Acylation of the thiophene ring at the 5-position using furan-2-carbonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
Methylation and sulfonamide coupling : Reaction of the thiophene intermediate with 4-methoxy-2-methylbenzenesulfonamide via nucleophilic substitution, typically using a base like triethylamine to deprotonate the sulfonamide .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final product .
Q. Key parameters affecting yield :
| Step | Optimal Conditions | Yield Range |
|---|---|---|
| Acylation | 0–5°C, 2–4 hr | 60–75% |
| Sulfonamide coupling | Room temp, 12–24 hr | 50–65% |
Q. How is the compound characterized structurally, and what analytical methods are critical for confirmation?
- NMR spectroscopy : and NMR confirm the presence of the furan carbonyl (δ ~7.8 ppm for thiophene protons, δ ~160 ppm for carbonyl carbon) and sulfonamide groups (δ ~3.2 ppm for -SONH-) .
- X-ray crystallography : Resolves stereochemical ambiguities. For example, SHELX software (SHELXL-97) is used to refine crystal structures, with R-factors < 0.05 for high-quality data .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~420–430 Da) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. The furan-thiophene moiety shows a HOMO localized on the thiophene ring (~-5.2 eV), suggesting electrophilic attack sites .
- Solvent effects : Polarizable Continuum Model (PCM) simulations in solvents like DMSO or water assess solvation energies, critical for bioavailability studies .
Q. Example DFT Results :
| Property | Value (Gas Phase) | Value (DMSO) |
|---|---|---|
| HOMO (eV) | -5.2 | -5.4 |
| LUMO (eV) | -1.8 | -1.9 |
| Dipole moment (Debye) | 4.5 | 6.2 |
Q. What strategies resolve contradictory data in bioactivity assays for this compound?
Contradictions in IC values (e.g., enzyme inhibition vs. cellular assays) may arise from:
- Metabolic instability : Use LC-MS to identify degradation products in cell culture media .
- Off-target interactions : Competitive binding assays (e.g., SPR or ITC) quantify specificity for primary targets like kinases or GPCRs .
- Crystallographic validation : Co-crystallization with target proteins (e.g., using SHELX-format PDB files) clarifies binding modes .
Q. How can structural modifications enhance the compound’s bioactivity?
- Substituent optimization :
- Replace methoxy with trifluoromethoxy to improve metabolic stability (see for analogous compounds) .
- Introduce pyrazole or morpholine groups to enhance solubility (e.g., via SNAr reactions) .
- SAR studies : Compare IC values of derivatives in enzymatic assays (e.g., COX-2 inhibition) to identify critical functional groups .
Q. Example SAR Data :
| Derivative | R-Group | COX-2 IC (µM) |
|---|---|---|
| Parent compound | -OCH | 12.3 |
| Derivative A | -OCF | 8.7 |
| Derivative B | -N-morpholino | 5.1 |
Q. What methodologies assess the compound’s potential toxicity in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
